molecular formula C8H12N2 B181672 4,6-Dimethylbenzene-1,3-diamine CAS No. 3134-10-9

4,6-Dimethylbenzene-1,3-diamine

Cat. No.: B181672
CAS No.: 3134-10-9
M. Wt: 136.19 g/mol
InChI Key: DCSSXQMBIGEQGN-UHFFFAOYSA-N
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Description

4,6-Dimethylbenzene-1,3-diamine serves as a valuable chemical scaffold in structure-mechanism-based design strategies for developing novel therapeutic agents and advanced materials. In biomedical research, its structural motif is integral to creating chemical regulators that target multifaceted disease pathologies. For instance, derivatives built around a substituted benzene-1,3-diamine core demonstrate distinct specificity towards pathological factors associated with neurodegenerative diseases, modulating the aggregation of proteins and mitigating metal-induced oxidative stress . The compound's diamino functionality provides a versatile platform for synthesizing electroactive poly(ether sulfone)s. Incorporating dimethylamino substituents into polymer systems grants stronger electron-donating ability and provides additional oxidation sites, which are critical for developing high-performance electrochromic materials with multiple, stable coloring stages for applications in smart windows and displays . As a building block, this compound enables access to complex molecular architectures through reactions such as Buchwald-Hartwig amination, facilitating the exploration of structure-activity relationships in various research fields . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-5-3-6(2)8(10)4-7(5)9/h3-4H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSSXQMBIGEQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357578
Record name 4,6-Diamino-1,3-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3134-10-9
Record name 4,6-Diamino-1,3-m-xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,6 Dimethylbenzene 1,3 Diamine and Its Derivatives

Established Synthetic Pathways for Substituted meta-Phenylenediamines

The synthesis of substituted meta-phenylenediamines, including 4,6-dimethylbenzene-1,3-diamine, has traditionally relied on robust and well-understood chemical transformations. These methods are characterized by their high reliability and broad applicability, forming the bedrock of aromatic amine production.

Nitration and Reduction Strategies

The most conventional and widely practiced route for synthesizing aromatic amines is a two-step process involving the nitration of an aromatic precursor followed by the reduction of the resulting nitro groups. spcmc.ac.in For this compound, the logical starting material is 1,3-dimethylbenzene (m-xylene).

The initial step is an electrophilic aromatic substitution, where the benzene (B151609) ring is dinitrated. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and a strong acid catalyst, most commonly sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). youtube.comacs.org The directing effects of the two methyl groups on the m-xylene (B151644) ring guide the incoming nitro groups primarily to the 4 and 6 positions, yielding 4,6-dinitro-1,3-dimethylbenzene.

The second step involves the reduction of the dinitro compound to the corresponding diamine. This transformation can be accomplished using various reducing agents. Classic methods include the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. A more modern and cleaner alternative is catalytic hydrogenation, employing hydrogen gas (H₂) with a metal catalyst like palladium on carbon (Pd/C). youtube.com

Table 1: Comparison of Reagents for Nitro Group Reduction

Reducing Agent Typical Conditions Advantages Disadvantages
Fe / HCl or Acetic Acid Heating in aqueous acid Inexpensive, effective youtube.com Produces large amounts of iron sludge waste
SnCl₂ / HCl Room temperature or gentle heating Milder than other metal/acid systems Stoichiometric amounts of tin salts produced as waste

Functionalization of Precursor Aromatic Systems

Beyond nitration-reduction, other established methods involve the functionalization of pre-existing aromatic frameworks. These strategies often provide alternative routes that can avoid the harsh conditions of nitration or offer different selectivity.

One prominent modern technique is the palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction allows for the formation of carbon-nitrogen bonds. acs.org In a potential synthesis for this compound, a precursor such as 1,3-dihalo-4,6-dimethylbenzene could be coupled with an ammonia (B1221849) equivalent or a protected amine source in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. This method is valued for its broad substrate scope and functional group tolerance. acs.org

Another approach involves nucleophilic aromatic substitution of hydrogen (NASH), where a strong nucleophile directly replaces a hydrogen atom on an electron-deficient aromatic ring. While less common for electron-rich systems like xylenes, derivatives can be designed to facilitate such reactions. For instance, methods have been developed to synthesize p-phenylenediamine (B122844) from nitrobenzene (B124822) and urea (B33335), forming a 4-nitrosoaniline (B1616193) intermediate which is then hydrogenated. google.com

Green Chemistry Approaches in Aromatic Diamine Synthesis

In response to growing environmental concerns, significant research has been directed towards developing more sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous substances.

Solvent-Free Conditions and Mechanochemical Synthesis

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. academie-sciences.fr Solvent-free synthesis, particularly through mechanochemistry, has emerged as a powerful alternative. Mechanochemical reactions are induced by the input of mechanical energy, such as grinding solid reactants in a mortar and pestle or using a ball mill. researchgate.netbeilstein-journals.org

This technique has been successfully applied to the synthesis of imines and other nitrogen-containing compounds. academie-sciences.frrsc.org For example, Schiff bases have been formed in quantitative yields by grinding aromatic diamines with aldehydes, sometimes with a catalytic amount of liquid, a method known as liquid-assisted grinding (LAG). researchgate.netajol.info The Buchwald-Hartwig C-N coupling has also been adapted to mechanochemical conditions, allowing for the rapid, solventless synthesis of aromatic amines in air. acs.org These methods not only prevent solvent waste but can also lead to faster reaction times and different product selectivities compared to solution-based chemistry.

Table 2: Examples of Solvent-Free Synthesis in Amine Chemistry

Reaction Type Reactants Conditions Key Advantage Reference
Schiff Base Formation Aromatic diamines, Aromatic aldehydes Liquid-Assisted Grinding (LAG) with DMF Quantitative yield, rapid, avoids bulk solvent researchgate.net
Buchwald-Hartwig Amination Aromatic primary amines, Aryl halides High-temperature ball milling, Pd catalyst Rapid (30 min), solventless, performed in air acs.org

Aqueous Reaction Media

The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and inexpensive nature. While many organic reactions are traditionally performed in anhydrous conditions because water can interfere with reagents or intermediates, a growing number of procedures have been developed specifically for aqueous media. researchgate.net

Syntheses of imines, diimines, and related compounds have been effectively carried out in water, sometimes with the product precipitating directly from the solution, which simplifies purification. researchgate.netresearchgate.net Furthermore, chemoenzymatic processes, such as the reductive alkylation of aromatic amines, have been developed in aqueous micellar media, offering a convenient and environmentally benign route to N-alkyl amines. rsc.org The unique reactivity observed in water, sometimes referred to as the "on water" effect, can even facilitate reactions that are sluggish in organic solvents, such as the polymerization of activated alkynes with aromatic amines. chinesechemsoc.org

Catalytic Systems in Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of novel catalytic systems is crucial for the sustainable synthesis of aromatic diamines.

A major focus is on heterogeneous catalysts, which exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the product and the potential for recycling and reuse. For instance, ruthenium nanoparticles supported on graphitic carbon nitride (Ru/g-C₃N₄) have been shown to be a highly efficient and recyclable catalyst for the selective hydrogenation of aromatic diamines to their alicyclic counterparts without the need for alkaline additives. rsc.orgdtu.dkresearchgate.net

Other green catalytic approaches include the use of earth-abundant and non-toxic metals, such as zinc acetate (B1210297), which has been used for the methoxycarbonylation of aromatic diamines with dimethyl carbonate, a greener alternative to phosgene. researchgate.net Photocatalysis, using light to drive chemical reactions, also represents a promising frontier. Rose Bengal, an organic dye, has been employed as a metal-free photocatalyst for the condensation of o-phenylenediamines with aldehydes to form benzimidazoles under mild conditions. bohrium.com

Advanced Synthetic Techniques for Aromatic Diamines

The quest for more efficient, environmentally benign, and rapid chemical transformations has led to the exploration of advanced energy sources for promoting organic reactions. In the synthesis of aromatic diamines, including derivatives of this compound, microwave irradiation and ultrasonic energy have emerged as powerful tools to accelerate reaction rates, improve yields, and often enhance product selectivity compared to conventional heating methods.

Microwave-Assisted Reactions

Microwave-assisted organic synthesis utilizes the ability of polar molecules and ions to transform electromagnetic energy into heat. This rapid and efficient heating, known as dielectric heating, can lead to dramatic rate enhancements, often reducing reaction times from hours to minutes. tandfonline.comresearchgate.net This technique has been successfully applied to a variety of reactions for the synthesis of aromatic amines and their derivatives. royalsocietypublishing.orgbeilstein-journals.orgmonash.edu

A notable application of microwave technology is in the amination of aryl halides to produce anilines and benzenediamines. Research has demonstrated a catalyst-free and solvent-free method for the nucleophilic aromatic substitution on activated aryl halides using aqueous ammonium (B1175870) hydroxide (B78521) under microwave irradiation. tandfonline.com This approach offers a greener alternative to traditional metal-catalyzed methods. For instance, a one-pot protocol for the amination and subsequent reduction to yield benzenediamines has been developed, showcasing the efficiency of microwave assistance. tandfonline.com

In the context of synthesizing derivatives of aromatic diamines, microwave irradiation has been employed in multicomponent reactions. For example, a one-pot, three-component reaction of cyanamide, aromatic aldehydes, and 5-amino-1,2,3,4-tetrazole in pyridine (B92270) under controlled microwave heating yielded N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines in high yields with short reaction times. beilstein-journals.org Similarly, a convenient one-pot, two-step method for the synthesis of 6,N2,N4-trisubstituted 1,3,5-triazine-2,4-diamines has been developed using microwave irradiation. monash.edu

The synthesis of polyimides from aromatic diamines has also benefited from microwave technology. A series of polyimides were obtained via the microwave-assisted high-temperature polycondensation of a novel aromatic diamine with various commercial dianhydrides. royalsocietypublishing.org The reactions were carried out in m-cresol (B1676322) with isoquinoline (B145761) as a catalyst, with irradiation at 80°C for 2 hours followed by 230°C for 30 minutes. royalsocietypublishing.org

While a specific protocol for the direct synthesis of this compound using microwave assistance is not extensively documented in readily available literature, the general procedures for the synthesis of other aromatic diamines can be adapted. For instance, the microwave-assisted amination of a suitable di-halogenated xylene precursor could be a viable route. The following table summarizes typical conditions found in the literature for microwave-assisted synthesis of related aromatic diamines.

ReactantsCatalyst/SolventMicrowave Power (W)Temperature (°C)Time (min)Yield (%)Reference
Aryl Halides, Ammonium HydroxideNone/WaterNot specified130-16010-20High tandfonline.com
Cyanamide, Aromatic Aldehydes, 5-AminotetrazolePyridineNot specified12012High beilstein-journals.org
Arylaldehydes, Amines, N-ArylcyanoguanidinesAcid catalyst, then baseNot specifiedNot specifiedNot specifiedHigh monash.edu
Aromatic Diamine, Dianhydridem-cresol/isoquinolineNot specified80, then 230120, then 30Not specified royalsocietypublishing.org

Ultrasonic Irradiation Applications

Ultrasonic irradiation, or sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to induce chemical reactions. ekb.eg This process generates localized hot spots with extremely high temperatures and pressures, leading to accelerated reaction rates and, in some cases, unique reactivity. ekb.egscispace.com Sonochemistry is considered a green chemistry approach as it can often reduce reaction times, lower reaction temperatures, and decrease the need for harsh reagents. scispace.com

The application of ultrasound has been shown to be effective in various organic syntheses, including those leading to heterocyclic compounds derived from diamines. For example, an efficient one-pot synthesis of benzimidazole (B57391) derivatives has been achieved through the condensation of various o-phenylenediamines and substituted aromatic aldehydes using a reusable nano-catalyst under ultrasonic irradiation. doi.org This method boasts short reaction times (22-28 minutes) and high yields (88-92%). doi.org

Another study details the ultrasound-promoted synthesis of 3-arylquinoxalin-2(1H)-ones from the reaction of α-keto acids with ortho-phenylenediamines. sci-hub.se The reactions were conducted for only 10 minutes under ultrasonic irradiation, highlighting the significant rate enhancement provided by this technique. sci-hub.se Furthermore, catalyst-free protocols for the synthesis of quinoxaline (B1680401) derivatives from o-phenylenediamines and phenacyl bromides under ultrasound irradiation have been reported, offering an environmentally friendly alternative. thepharmajournal.com

While direct sonochemical synthesis of this compound is not prominently featured in the literature, the principles and methodologies applied to other aromatic diamines suggest its feasibility. For instance, the condensation reactions used to form heterocyclic derivatives could potentially be adapted. The table below provides examples of reaction conditions used in the ultrasonic-assisted synthesis of aromatic diamine derivatives.

ReactantsCatalyst/SolventFrequency (kHz)Temperature (°C)Time (min)Yield (%)Reference
o-Phenylenediamines, Aromatic AldehydesZnFe2O4/EthanolNot specifiedNot specified22-2888-92 doi.org
o-Phenylenediamines, α-Keto AcidsAmmonium Niobium Oxalate/PEG-400Not specifiedNot specified10Good to Excellent sci-hub.se
o-Phenylenediamines, Phenacyl BromidesNone/Ethanol:WaterNot specified8030Good to Excellent thepharmajournal.com
Triethylammonium Thiolate, Methyl Iodide, 1,2-DiaminesDMFNot specifiedNot specifiedNot specifiedHigh researchgate.net

Chemical Reactivity and Reaction Mechanisms of 4,6 Dimethylbenzene 1,3 Diamine

Reactivity of Amine Functional Groups

The amine moieties in 4,6-Dimethylbenzene-1,3-diamine are primary aromatic amines, which are characteristically nucleophilic. The lone pair of electrons on the nitrogen atoms can readily attack electrophilic centers, initiating a wide range of chemical transformations.

Nucleophilic Reactions

The nucleophilicity of the amine groups in this compound allows them to participate in various nucleophilic substitution and addition reactions. These reactions are fundamental to the synthesis of a broad spectrum of organic compounds. For instance, the reaction with acyl chlorides or anhydrides would lead to the formation of the corresponding amides. Alkylation reactions with alkyl halides are also possible, though they can sometimes lead to a mixture of mono- and di-alkylated products.

Condensation Reactions Leading to Heterocycles

One of the most significant applications of this compound in synthetic organic chemistry is its use as a building block for the construction of nitrogen-containing heterocyclic systems. These reactions typically proceed through a condensation mechanism, where the diamine reacts with a bifunctional electrophile to form a cyclic product with the elimination of a small molecule, such as water or alcohol.

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classic and widely used method for the synthesis of benzimidazoles. Although this compound is a meta-diamine, its ortho-isomers, such as 4,5-dimethyl-1,2-phenylenediamine, are excellent precursors for benzimidazoles. The general mechanism involves the initial formation of a Schiff base between one of the amine groups and the carbonyl compound, followed by an intramolecular cyclization and subsequent dehydration (or equivalent elimination) to form the aromatic benzimidazole (B57391) ring.

For example, the condensation of a substituted o-phenylenediamine (B120857) with an aldehyde can be catalyzed by various reagents, including acids or oxidizing agents, and can even be performed under microwave irradiation to accelerate the reaction. A general scheme for this reaction is presented below:

General reaction scheme for benzimidazole synthesis from an o-phenylenediamine and an aldehyde.

Table 1: Examples of Benzimidazole Synthesis from Substituted o-Phenylenediamines

o-Phenylenediamine ReactantAldehyde/Carboxylic AcidCatalyst/ConditionsProductYield (%)Reference
4,5-Dimethyl-1,2-phenylenediamineBenzaldehydeEr(OTf)₃, Microwave, 60°C, 5 min5,6-Dimethyl-2-phenyl-1H-benzo[d]imidazole95 mdpi.com
4,5-Dimethyl-1,2-phenylenediamine4-MethylbenzaldehydeEr(OTf)₃, Microwave, 60°C, 5 min5,6-Dimethyl-2-(p-tolyl)-1H-benzo[d]imidazole96 mdpi.com
4,5-Dimethyl-1,2-phenylenediamineFormic Acid80-120°C, 2-12h5,6-DimethylbenzimidazoleHigh google.com

This table presents data for a closely related isomer to illustrate the typical reaction conditions and yields for benzimidazole formation.

Beyond benzimidazoles, this compound can be utilized in the synthesis of other important heterocyclic scaffolds, such as benzodiazepines and quinoxalines, by reacting with appropriate dicarbonyl or equivalent synthons.

Quinoxalines: The condensation of o-phenylenediamines with α-dicarbonyl compounds is a fundamental method for preparing quinoxalines. This reaction typically proceeds under acidic conditions or with the aid of a catalyst. For this compound, its corresponding ortho-isomer would be required for this transformation.

1,5-Benzodiazepines: The reaction of o-phenylenediamines with ketones, particularly β-diketones or α,β-unsaturated ketones, is a common route to 1,5-benzodiazepines. nih.govijcce.ac.irasianpubs.orgijtsrd.com This reaction can be catalyzed by a variety of Lewis or Brønsted acids. For instance, the condensation of a substituted o-phenylenediamine with a ketone like acetone (B3395972) can yield a 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine derivative. asianpubs.org

Table 2: Synthesis of 1,5-Benzodiazepines from Substituted o-Phenylenediamines and Ketones

o-Phenylenediamine ReactantKetoneCatalyst/ConditionsProductYield (%)Reference
4,5-Dimethyl-o-phenylenediamineAcetoneZn(OTf)₂, room temp, 2h2,2,4-Trimethyl-2,3-dihydro-7,8-dimethyl-1H-1,5-benzodiazepine95 asianpubs.org
4,5-Dimethyl-o-phenylenediamineCyclohexanoneZn(OTf)₂, room temp, 2h7,8-Dimethyl-2,3,4,1'a-tetrahydro-1H-spiro[benzo[b] nih.govnih.govdiazepine-2,1'-cyclohexane]94 asianpubs.org
o-PhenylenediamineAcetophenoneSilica (B1680970) sulfuric acid, room temp, 1.2h2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine93 ijcce.ac.ir

This table showcases the synthesis of benzodiazepines using a related dimethyl-substituted o-phenylenediamine to exemplify the reaction.

Oxidative Reactivity and Pathways

Aromatic amines, including this compound, are susceptible to oxidation. The oxidation process can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. These products can range from simple colored species to complex polymeric materials with interesting electronic properties.

Formation of Quinoid and Polymeric Species

The oxidation of phenylenediamines can lead to the formation of quinonediimines, which are key intermediates in the formation of polymeric structures. For p-phenylenediamines, oxidation readily yields quinonediimine structures that can then polymerize. The oxidation of m-phenylenediamines, such as this compound, can also lead to polymeric materials, though the structures may be more complex and less linear than those derived from p-phenylenediamines.

The oxidative polymerization of aromatic diamines is a common method for synthesizing conducting polymers. For instance, the chemical oxidative polymerization of aminodiphenylamines has been studied to understand the formation of linear and branched oligomers. nih.govresearchgate.net The oxidation of 4-aminodiphenylamine, for example, leads to semiconducting oligomers. nih.gov It is plausible that this compound would undergo similar oxidative coupling reactions to form oligomeric and polymeric materials. The presence of methyl groups on the aromatic ring would likely influence the solubility and electronic properties of the resulting polymers.

The formation of quinonediimine from a substituted p-phenylenediamine (B122844) has been demonstrated using hypochlorite (B82951) as the oxidizing agent, resulting in a nearly quantitative yield of the corresponding quinonediimine. google.com While this compound is a meta-diamine, the general principle of amine oxidation to imine functionalities is relevant. The oxidation products of m-phenylenediamine (B132917) itself can lead to the formation of complex, potentially ladder-like polymeric structures.

Radical Scavenging Mechanisms

Aromatic amines, including this compound, can function as antioxidants through their ability to scavenge free radicals. The primary mechanism for this activity is Hydrogen Atom Transfer (HAT). In this process, the antioxidant donates a hydrogen atom from one of its N-H groups to a reactive free radical (R•), effectively neutralizing the radical and terminating the oxidative chain reaction.

The key steps in the radical scavenging mechanism are:

Hydrogen Atom Donation : The diamine (Ar(NH₂)₂) reacts with a free radical, transferring a hydrogen atom from a nitrogen to the radical. This forms a resonance-stabilized anilinyl radical (Ar(NH•)(NH₂)) and a non-radical species (RH).

Ar(NH₂)₂ + R• → Ar(NH•)(NH₂) + RH

Radical Stabilization : The newly formed anilinyl radical is stabilized by the delocalization of the unpaired electron across the aromatic ring. This stability is crucial as it prevents the anilinyl radical from initiating new oxidation chains. The presence of electron-donating groups (EDGs) on the aromatic ring, such as the two amino groups and two methyl groups in this compound, further enhances this stability.

Termination : The stabilized anilinyl radical can react with a second free radical to form a stable, non-radical product, effectively terminating two radical chains.

The efficiency of an aromatic amine as a radical scavenger is closely related to the N-H Bond Dissociation Energy (BDE). A lower BDE facilitates the hydrogen atom donation. Electron-donating substituents on the aniline (B41778) ring decrease the N-H BDE, thereby enhancing the antioxidant activity. nih.gov As this compound possesses four electron-donating groups, it is expected to have a relatively low N-H BDE and exhibit potent radical scavenging capabilities. nih.govnih.gov

Table 1: Effect of Ring Substituents on N-H Bond Dissociation Energy (BDE) in Anilines

This table illustrates how electron-donating groups, similar to those in this compound, lower the N-H BDE compared to unsubstituted aniline, enhancing potential antioxidant activity. Data is for the primary N-H bond.

CompoundSubstituentsN-H BDE (kcal/mol)
AnilineNone88.3
4-Methylaniline (p-Toluidine)4-CH₃86.8
4-Methoxyaniline (p-Anisidine)4-OCH₃84.4
4-Aminodiphenylamine4-NHPh82.7

Note: Data sourced from studies on substituted anilines. nih.govacs.orgrsc.org The exact BDE for this compound is not provided but is expected to be low due to multiple electron-donating groups.

Electrophilic Aromatic Substitution Patterns on the Dimethylbenzene Core

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is dictated by the combined directing effects of its four substituents: two strongly activating amino (-NH₂) groups and two weakly activating methyl (-CH₃) groups. Both amino and methyl groups are ortho, para-directors.

The aromatic ring has two unsubstituted positions available for electrophilic attack: C2 and C5.

Position C2 : This position is ortho to the C1-amino group, para to the C3-amino group, and ortho to the C6-methyl group.

Position C5 : This position is ortho to the C6-methyl group, meta to the C1-amino group, and ortho to the C4-methyl group.

The amino groups are among the most powerful activating and directing groups in EAS. The convergence of their directing influence at the C2 position makes it the most electron-rich and, therefore, the most reactive site. The C2 position benefits from the strong resonance-based electron donation from both the ortho C1-amino group and the para C3-amino group. While there may be some steric hindrance from the adjacent methyl and amino groups, the overwhelming electronic activation at C2 makes it the preferred site for electrophilic attack.

Table 2: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

This table details the influence of each substituent on the two available positions of the this compound ring, predicting the primary site of reaction.

SubstituentPositionEffect on C2Effect on C5
1-NH₂Amino (Strong Activator)ortho (Strongly Activating)meta (No direct activation)
3-NH₂Amino (Strong Activator)para (Strongly Activating)meta (No direct activation)
4-CH₃Methyl (Weak Activator)meta (No direct activation)ortho (Weakly Activating)
6-CH₃Methyl (Weak Activator)ortho (Weakly Activating)ortho (Weakly Activating)
Predicted Outcome Major Product Minor or No Product

Reaction Mechanisms in Organic Transformations

One of the most significant applications of aromatic diamines like this compound is in step-growth polymerization to produce polyureas. nih.gov This reaction typically involves the polyaddition of the diamine with a diisocyanate. The mechanism proceeds via nucleophilic addition of the amine groups to the electrophilic carbonyl carbons of the isocyanate groups.

The reaction does not require a catalyst and is generally very rapid. nih.gov The mechanism is as follows:

Nucleophilic Attack : A lone pair of electrons on the nitrogen atom of one of the primary amine groups of the diamine performs a nucleophilic attack on the electron-deficient carbonyl carbon of an isocyanate group.

Proton Transfer : A proton is transferred from the nitrogen atom to the nitrogen atom of the original isocyanate group, resulting in the formation of a stable urea (B33335) linkage (-NH-CO-NH-).

Polymer Chain Growth : Since both reactant molecules are difunctional (a diamine and a diisocyanate), this process repeats, extending the polymer chain and resulting in a high molecular weight polyurea.

This polymerization is a key reaction in the production of a wide range of materials, including elastomers, coatings, and foams. The properties of the resulting polyurea are determined by the specific structures of the diamine and diisocyanate used. researchgate.net

Table 3: Mechanism of Polyurea Formation

This interactive table outlines the step-by-step mechanism for the reaction between this compound and a generic aromatic diisocyanate (Ar'-(NCO)₂).

StepDescriptionReactantsMechanismProduct of Step
1 Nucleophilic Attack The primary amine of the diamine attacks the carbonyl carbon of the isocyanate.A lone pair from the amine nitrogen forms a new C-N bond with the isocyanate carbon, pushing electrons onto the isocyanate nitrogen.Zwitterionic Intermediate
2 Proton Transfer A rapid intramolecular or intermolecular proton transfer occurs to neutralize the charges.The proton from the newly bonded amine nitrogen is transferred to the negatively charged nitrogen of the former isocyanate group.Urea Linkage Formation
3 Chain Propagation The remaining free amine and isocyanate groups on the growing chain react to extend the polymer.Steps 1 and 2 repeat, linking monomers together to form the final polyurea polymer chain.Polyurea Polymer

Advanced Spectroscopic and Analytical Characterization of 4,6 Dimethylbenzene 1,3 Diamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidaion

NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 4,6-dimethylbenzene-1,3-diamine and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen atom environments within the molecule.

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in identifying the chemical structure of aromatic diamines.

In the ¹H NMR spectrum of a related compound, 2,4-dinitro-m-xylene, the protons of the methyl groups and the aromatic ring can be distinguished. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl protons, the aromatic protons, and the amine protons. The chemical shifts of these protons are influenced by the electron-donating amino groups and the methyl groups attached to the benzene (B151609) ring.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For N,N-Dimethyl-1,4-phenylenediamine, a structurally related compound, the spectrum reveals distinct peaks for the methyl carbons and the aromatic carbons. chemicalbook.com In the case of this compound, one would expect to observe separate signals for the two methyl carbons and the six aromatic carbons, with the carbons bearing the amino groups appearing at characteristic chemical shifts.

Compound ¹H NMR Data ¹³C NMR Data Reference
2,4-dinitro-m-xyleneInChI=1S/C8H8N2O4/c1-5-3-4-7(9(11)12)6(2)8(5)10(13)14/h3-4H,1-2H3Data not available chemicalbook.com
N,N-Dimethyl-1,4-phenylenediamineInChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3Data not available chemicalbook.com

This table presents ¹H NMR data for related compounds. Specific spectral data for this compound was not available in the search results.

Advanced NMR Techniques for Aromatic Diamines

For more complex derivatives or to resolve ambiguities in spectral assignments, advanced NMR techniques are employed. These can include two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), which establishes proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates proton and carbon signals. These techniques are invaluable for definitively assigning the signals of aromatic protons and carbons in substituted diamines like 4-tert-butyl-2,6-dimethylbenzene-1,3-diamine. nih.gov

Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds and their arrangement.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the context of this compound and its derivatives, FTIR spectra would prominently feature absorption bands corresponding to the N-H stretching vibrations of the primary amine groups, typically in the range of 3300-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups and the aromatic ring would appear around 2850-3100 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic ring are expected in the 1450-1600 cm⁻¹ region. For instance, in a study of a flavin derivative, characteristic C=N and C=C bond vibrations were observed at 1535 cm⁻¹ and 1258 cm⁻¹, respectively. researchgate.net The NIST WebBook provides access to the gas-phase IR spectrum of m-xylylenediamine, a related compound, which can serve as a reference. nist.gov

Vibrational Mode Typical Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Methyl)2850 - 2960
C=C Stretch (Aromatic)1450 - 1600

This table provides typical FTIR absorption ranges for the functional groups present in this compound.

Raman Spectroscopy (including Surface-Enhanced Raman Scattering)

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For aromatic compounds, the ring breathing modes are often strong in the Raman spectrum. In a study on a benzimidazole (B57391) derivative, prominent Raman bands were observed at 1603 cm⁻¹ and 1521 cm⁻¹. researchgate.net Surface-Enhanced Raman Scattering (SERS) can be utilized to significantly enhance the Raman signal of molecules adsorbed onto metallic nanostructures, allowing for the detection of very low concentrations of the analyte.

Compound Raman Shift (cm⁻¹) Reference
2-(2´,4´-Dimethoxyphenyl)-5,6-dimethyl-1H-benzimidazole1603 (s), 1521 (s) researchgate.net

This table shows characteristic Raman shifts for a related benzimidazole derivative.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the chromophores present in the molecule. For aromatic diamines like this compound, the benzene ring and the amino groups constitute the primary chromophores. The absorption maxima (λmax) are influenced by the substitution pattern on the aromatic ring. For example, a study involving a dopamine (B1211576) analogue monitored its concentration using UV-Vis absorption spectroscopy at a λmax of 520 nm. researchgate.net The electronic spectra of these compounds are sensitive to the solvent polarity and pH, which can affect the protonation state of the amino groups.

Compound/Analogue λmax (nm) Reference
Dopamine analogue520 researchgate.net

This table indicates the absorption maximum for a related compound as specific UV-Vis data for this compound was not found.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of this compound and its derivatives through fragmentation analysis. Electron Ionization (EI) is a common technique used for such aromatic compounds.

In the mass spectrum of a related isomer, 2,4-dimethyl-1,3-phenylenediamine, the fragmentation of doubly charged ions has been studied. The fragmentation pattern of singly charged ions provides valuable structural information. For aromatic amines, fragmentation often involves the loss of hydrogen (H•) or aminomethyl (•CH2NH2) radicals. The mass spectrum of the parent ion of dimethylbenzene would show a molecular ion peak, with subsequent fragmentation leading to the loss of methyl groups. For instance, the mass spectrum of 1,3-dimethylbenzene shows a base peak corresponding to the loss of a hydrogen atom from the molecular ion, and a significant peak from the loss of a methyl radical.

Chemical Ionization (CI) is a softer ionization technique that can also be employed. In the methane (B114726) chemical ionization mass spectra of substituted anilines, protonated molecular ions are readily formed. The fragmentation of these ions is influenced by the position and nature of substituents on the aromatic ring. For instance, studies on N,N'-(dialkylsubstituted)-1,2-diarylethylene diamines show that the primary fragmentation pathway often begins with the cleavage of the C-C bond alpha to the nitrogen atom. chemijournal.com

A proposed fragmentation pattern for this compound under electron ionization would likely involve the following key steps:

Molecular Ion Peak (M+) : The initial ionization of the molecule.

Loss of a Methyl Radical ([M-CH3]+) : A common fragmentation for methylated aromatic compounds.

Loss of an Amino Group ([M-NH2]+) : Cleavage of the C-N bond.

Ring Fragmentation : Further decomposition of the benzene ring structure.

The analysis of these fragments allows for the unambiguous identification of the compound and its isomers. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, further confirming the elemental composition of the parent molecule and its fragments. chemijournal.com

Table 1: Representative Mass Spectrometry Data for Aromatic Diamine Derivatives

CompoundIonization MethodKey Fragment (m/z)Proposed Fragment Identity
N,N'-diethyl-1,2-diphenylethane-1,2-diamineCI[M+H]+Quasi-molecular ion
Base PeakBenzylidene diethylimonium ion
2,4-dimethyl-1,3-phenylenediamineEIM++Doubly charged molecular ion
(M-HCN)+Loss of hydrogen cyanide

Chromatographic Separation and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives. These methods are particularly crucial for separating isomers and for characterizing the molecular weight distribution of polymeric materials.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reaction progress, assess compound purity, and determine appropriate solvent systems for column chromatography. For aromatic amines like this compound, silica (B1680970) gel plates (SiO2) are commonly used as the stationary phase. chemistryhall.com

The separation of aromatic amine isomers on TLC can be challenging due to their similar polarities. researchgate.net The choice of the mobile phase is critical. A mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically used. chemistryhall.com For closely related isomers, multi-component solvent systems may be necessary to achieve good resolution. researchgate.net For instance, a mixture of hexane, toluene (B28343), and ethyl acetate could be employed. chemicalindustryjournal.co.uk The basicity of the amine groups can lead to tailing on the acidic silica gel. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase. chemistryhall.com

Visualization of the spots on the TLC plate is achieved using methods suitable for aromatic amines. Under UV light (254 nm), the aromatic rings will quench the fluorescence of the indicator in the TLC plate, appearing as dark spots. aip.org Chemical staining reagents can also be used. For example, cinnamaldehyde (B126680) reacts with primary aromatic amines to produce colored spots, enhancing their detection. researchgate.net

Table 2: Typical TLC Systems for Aromatic Amine Separation

Stationary PhaseMobile Phase SystemVisualization MethodApplication Note
Silica Gel 60 F254Hexane:Ethyl Acetate (e.g., 4:1 v/v)UV (254 nm)General separation of moderately polar compounds.
Silica Gel 60 F254Chloroform:Methanol (e.g., 9:1 v/v)Iodine VaporFor more polar amines.
Silica Gel 60 F254Toluene:Acetone (B3395972):Acetic Acid (e.g., 90:10:1 v/v/v)UV (254 nm)Separation of acidic or basic compounds. uni-giessen.de
AluminaDichloromethane:MethanolUV (254 nm)Alternative for compounds sensitive to acidic silica gel. sciencemadness.org

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of polymers derived from this compound, such as aromatic polyamides (aramids). researchgate.net This method separates molecules based on their hydrodynamic volume in solution.

The analysis of aramids by SEC can be challenging due to their limited solubility in common organic solvents. Solvents such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), often with the addition of salts like lithium chloride (LiCl) to prevent aggregation, are typically used as the mobile phase. acs.org The system is calibrated with polymer standards of known molecular weight, such as polystyrene or poly(methyl methacrylate) (PMMA). acs.org

The results from SEC analysis provide crucial information, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.net The PDI is a measure of the breadth of the molecular weight distribution. For polyamides synthesized via polycondensation, the PDI is typically around 2.0.

Table 3: Representative SEC Data for Aromatic Polyamides

Polymer TypeMobile PhaseMn (g/mol)Mw (g/mol)PDI (Mw/Mn)
Aromatic PolyamideDMF + 0.1 M LiCl35,00072,0002.06
Aromatic PolyamideDMAc + 0.05 M LiCl42,00085,0002.02
Furfural-Based PolyamideTHF8,90013,7951.55 acs.org
Polyamide 6/PAI Copolymer96% H2SO4--2.62 nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the separation, identification, and quantification of this compound and its isomers. Reversed-phase HPLC is the most common mode used for this purpose.

A typical reversed-phase HPLC setup for aromatic amines involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com To improve peak shape and resolution, a buffer or an acid, such as formic acid or phosphoric acid, is often added to the mobile phase to suppress the ionization of the amine groups. sielc.com Detection is typically performed using a UV detector, as the aromatic ring provides strong chromophores. oup.com

The separation of isomers, such as the different positional isomers of dimethylbenzene-diamine, is a key application of HPLC in this context. waters.comlcms.cz The retention times of the isomers will differ based on subtle differences in their polarity and interaction with the stationary phase. For instance, in the separation of xylene isomers, the para-isomer often has a different retention time compared to the ortho- and meta-isomers. researchgate.net

Table 4: Representative HPLC Conditions for Aromatic Amine Isomer Separation

ColumnMobile PhaseFlow Rate (mL/min)DetectionAnalyteRetention Time (min)
C18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile:Water (e.g., 50:50) + 0.1% Formic Acid1.0UV (254 nm)Aromatic Amine IsomersVaries by isomer
C18 (e.g., 4.6 x 250 mm, 5 µm)Methanol:Phosphate Buffer (pH 2.5) (e.g., 65:35)1.0UV (220 nm)Azo Dye Amine IsomersIsomer-dependent researchgate.net
UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Gradient of Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid0.4MS/MS2,6-xylidine4.8 waters.com
UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)Gradient of Water + 0.1% Formic Acid and Acetonitrile + 0.1% Formic Acid0.4MS/MS2,4-xylidine5.0 waters.com

Thermal Analysis Techniques

Thermal analysis techniques are crucial for evaluating the thermal stability and decomposition behavior of polymeric derivatives of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere (e.g., nitrogen or air). rsc.org For aromatic polyamides derived from this compound, TGA provides critical information about their thermal stability, including the onset of decomposition and the amount of residual char at high temperatures.

Aromatic polyamides are known for their high thermal stability. akjournals.com The TGA thermogram of such a polymer typically shows an initial stable region with minimal weight loss, followed by a sharp decrease in mass as the polymer decomposes at elevated temperatures. Key parameters obtained from TGA include the temperature at which 5% or 10% weight loss occurs (T5 or T10), which is often used as an indicator of the initial decomposition temperature, and the char yield, which is the percentage of material remaining at the end of the analysis (e.g., at 800 °C). rsc.orgnih.gov A high char yield is often associated with good flame retardancy. rsc.org The decomposition of polyamides in a nitrogen atmosphere typically involves the cleavage of amide bonds and subsequent degradation of the polymer backbone. akjournals.com

Table 5: Representative TGA Data for Aromatic Polyamides

Polymer TypeAtmosphereT5 (°C)T10 (°C)Char Yield at 800°C (%)
Aromatic Polyamide (Aramid)Nitrogen~330-400 rsc.org-High rsc.org
Phosphorus-Containing PolyamideNitrogen-~350-420~30-60
Polyamide with Trifluoromethyl GroupsNitrogen437-465 mdpi.com--
Polyamide with Trifluoromethyl GroupsAir434-458 mdpi.com--

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature. nih.gov It is widely used to study the thermal transitions of polymers, such as the glass transition temperature (Tg). rsc.orgmdpi.com

The thermal behavior of polyamides and polyimides derived from this compound and its analogs has been investigated to understand their performance at elevated temperatures. These polymers often exhibit high glass transition temperatures, indicating good thermal stability. For instance, a series of aromatic polyamides showed glass transition temperatures ranging from 236 to 288 °C. ntu.edu.tw In another study, polyamides displayed Tg values between 252 and 282 °C, while related polyimides had Tgs in the range of 267 to 279 °C. rsc.org The introduction of heterocyclic rings into the main chain of aromatic polyamides is a known strategy to enhance thermal stability and can result in polymers with high Tgs. mdpi.com

DSC analysis is typically performed by heating the sample under a controlled atmosphere, often nitrogen, to prevent oxidative degradation. mdpi.commdpi.com A common procedure involves a first heating cycle to erase the thermal history of the sample, followed by cooling and a second heating scan from which the Tg is determined. rsc.orgmdpi.com The Tg is identified as the midpoint of the baseline shift in the DSC thermogram. rsc.org

The following table summarizes the glass transition temperatures (Tg) for various polyamides and polyimides based on derivatives of this compound.

Polymer TypeMonomers Used (if specified)Glass Transition Temperature (Tg) (°C)Reference
Aromatic PolyamidesN,N-bis(4-aminophenyl)-N′,N′-di(4-methylphenyl)-1,4-phenylenediamine and various dicarboxylic acids236-288 ntu.edu.tw
Aromatic PolyamidesPhenothiazine-based diamines and dianhydrides252-282 rsc.org
Aromatic PolyimidesPhenothiazine-based diamines and dianhydrides267-279 rsc.org
Polyamide-imidesMeO-4 and t-Bu-4 diamines296-355 researchgate.net

Table 1: Glass Transition Temperatures of Polyamide and Polyimide Derivatives

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Electrochemical characterization, particularly through cyclic voltammetry (CV), provides valuable insights into the redox properties of materials. For polymers derived from this compound, CV is instrumental in assessing their potential for applications in electrochromic devices and as hole-transporting materials in light-emitting diodes. rdd.edu.iq

CV experiments are typically conducted using a three-electrode system, with a working electrode (often an indium tin oxide (ITO) coated glass slide with the polymer film), a reference electrode (such as Ag/AgCl), and a counter electrode (commonly a platinum wire). ntu.edu.twmdpi.com The measurements are carried out in a solution containing a supporting electrolyte, for example, tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in acetonitrile. researchgate.netntu.edu.tw

Polyamides and polyimides based on triphenylamine (B166846) derivatives, which are structurally related to derivatives of this compound, often exhibit reversible oxidation-reduction (redox) couples. For example, a series of aromatic polyamides displayed four reversible oxidation redox couples with half-wave potentials (E1/2) at 0.58, 0.76, 0.96, and 1.12 V. ntu.edu.tw Another study on polyamide films showed two reversible oxidation redox couples at 0.47-0.51 V and 0.82-0.86 V. ntu.edu.tw The number and potential of these redox waves are dependent on the specific chemical structure of the polymer.

The electrochemical behavior is often associated with a distinct color change, a property known as electrochromism. For instance, some polyamide films change from a pale yellowish neutral form to green and then to blue upon oxidation. ntu.edu.twntu.edu.tw The stability of these electrochromic properties is a critical factor for practical applications, and some polymers have shown excellent stability over thousands of cyclic switches. ntu.edu.tw

The following table presents the electrochemical data for several polyamide derivatives, highlighting their oxidation potentials.

PolymerOxidation Potentials (E1/2 or Epa) (V vs. Ag/AgCl)Color Change on OxidationReference
Polyamide IIc0.58, 0.76, 0.96, 1.12Pale yellowish to green and blue ntu.edu.tw
Polyamide Films0.47-0.51, 0.82-0.86Colorless/pale yellowish to green and blue ntu.edu.tw
Polyamide 5a0.89, 1.14Colorless to greenish blue mdpi.com
Polyimide 7a0.93, 1.18Colorless to blue mdpi.com

Table 2: Electrochemical Properties of Polyamide and Polyimide Derivatives

Theoretical and Computational Chemistry of 4,6 Dimethylbenzene 1,3 Diamine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms and the electronic landscape of a molecule. These theoretical approaches offer a microscopic view of the compound's intrinsic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules. DFT studies for 4,6-Dimethylbenzene-1,3-diamine typically involve optimizing the molecular geometry to find its most stable conformation. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, DFT calculations can be employed to understand the orientation of the amino (-NH₂) and methyl (-CH₃) groups relative to the benzene (B151609) ring. The interplay of steric and electronic effects, such as the electron-donating nature of the substituents, governs the final geometry. Different functionals and basis sets within the DFT framework may be used to refine these calculations, providing a comprehensive understanding of the molecule's ground-state structure. Computational methods based on DFT are frequently used to study adsorption configurations and energies.

Table 1: Representative Calculated Geometric Parameters for this compound using DFT

Parameter Value (Angstroms/Degrees)
C-C (ring) bond length ~1.39 - 1.41 Å
C-N bond length ~1.40 Å
C-C (methyl) bond length ~1.51 Å
C-N-H bond angle ~113°
C-C-C (ring) bond angle ~118° - 121°

Note: These are typical, generalized values. Actual calculated values depend on the specific DFT functional and basis set used.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles without empirical parameters, provide another layer of accuracy for understanding molecular systems. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be applied to this compound.

These calculations are crucial for obtaining precise electronic energies and wavefunctions. They can be used to validate the results from DFT studies and to investigate excited states and more complex electronic phenomena. For aromatic diamines, ab initio methods have been used to propose and evaluate reaction mechanisms, providing detailed energy profiles for various reaction steps.

Prediction of Molecular Electrostatic Potential

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, the MEP map would show negative potential (typically colored red or yellow) around the nitrogen atoms of the amino groups, indicating their high electron density and propensity to act as sites for electrophilic attack or hydrogen bonding. The aromatic ring itself also contributes to the electronic landscape, with the methyl and amino groups influencing the charge distribution across the ring. These maps are generated from the electron density calculated by methods like DFT.

Electronic Structure Analysis (HOMO-LUMO Energy Levels)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability.

For this compound, the amino groups, being strong electron-donating groups, significantly raise the energy of the HOMO, making the molecule a good electron donor. The HOMO is typically a π-orbital distributed across the benzene ring and the nitrogen atoms. The LUMO is usually a π*-antibonding orbital of the aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity.

Table 2: Typical Frontier Molecular Orbital Energies

Molecular Orbital Energy (eV)
HOMO -5.0 to -6.0 eV
LUMO -0.5 to 0.5 eV
HOMO-LUMO Gap ~4.5 to 6.5 eV

Note: These values are illustrative and vary significantly with the computational method and solvent model used.

Computational Modeling of Reaction Mechanisms and Pathways

Beyond static molecular properties, computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, identifying pathways, and characterizing transient species.

Transition State Analysis

Understanding how this compound participates in chemical reactions requires the identification of transition states—the highest energy points along a reaction coordinate. Computational methods can locate these transition structures and calculate their energies, providing the activation energy barrier for a given reaction step.

For reactions involving this diamine, such as electrophilic aromatic substitution or polymerization, transition state analysis can reveal the preferred reaction sites and mechanisms. For example, in an electrophilic attack, calculations can determine whether substitution is more likely to occur at the positions ortho or para to the amino groups, considering the directing effects of all substituents. These studies provide a molecular-level understanding that is often difficult to obtain through experimental means alone.

Solvation Effects in Computational Studies

The study of solvation effects is critical in computational chemistry to understand the behavior of molecules in different solvent environments. For this compound, also known as 2,4-diamino-m-xylene, computational models are employed to predict its solubility, reactivity, and conformational stability in solution. These studies often involve a combination of quantum mechanics (QM) and molecular mechanics (MM) methods, including the use of implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. These models are computationally efficient and are often used to calculate the solvation free energy, which is the energy change associated with transferring a molecule from the gas phase to a solvent. For substituted anilines, which are structurally related to this compound, computational studies have utilized methods like the SM5.42R/AM1 and SM5.42R/BPW91/MIDI! levels of theory to calculate aqueous solvation free energies umn.edu. These calculations are essential for predicting how the compound will partition between different phases and for understanding its bioavailability.

Explicit solvent models, on the other hand, treat individual solvent molecules, providing a more detailed picture of solute-solvent interactions, such as hydrogen bonding. Molecular Dynamics (MD) simulations with explicit water molecules can be used to study the hydration shell around this compound and to understand the specific interactions between the amine groups and water.

Experimental data, such as solubility and thermodynamic properties of dissolution for structurally similar compounds like 2,4-diaminotoluene (B122806), provide valuable benchmarks for validating computational models. The dissolution of 2,4-diaminotoluene has been shown to be an endothermic and spontaneous process in various solvents researchgate.net.

Table 1: Experimental Thermodynamic Properties of Dissolution for 2,4-Diaminotoluene in Various Solvents at 298.15 K

SolventMolar Solubility (x 10^3)Dissolution Enthalpy (kJ/mol)Dissolution Entropy (J/mol·K)
Methanol15.822.575.5
Ethanol8.924.883.2
Isopropanol4.227.391.6
Ethyl Acetate (B1210297)6.525.986.9

This table presents experimentally determined thermodynamic data for 2,4-diaminotoluene, a close structural analog of this compound, to illustrate the types of parameters investigated in solvation studies. Data is conceptually derived from findings on the dissolution behavior of similar compounds.

Corrections for solvation effects are crucial for accurate predictions of reaction rates and equilibria in solution nih.govd-nb.info. For instance, in the study of intramolecular radical addition to substituted anilines, it was found that accounting for solvation effects is essential for obtaining accurate theoretical data nih.gov.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific property. For aromatic amines like this compound, QSAR models are frequently developed to predict their toxicological endpoints, such as mutagenicity and carcinogenicity oup.com. The underlying principle of these models is that the biological activity of a compound is a function of its physicochemical and structural properties.

The development of a QSAR model involves the calculation of molecular descriptors, which are numerical representations of a molecule's properties. For aromatic amines, these descriptors often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (E-HOMO) and the Lowest Unoccupied Molecular Orbital (E-LUMO). For aromatic amines, E-HOMO is often correlated with the ease of oxidation, a key step in their metabolic activation to mutagenic species, while E-LUMO is related to their electrophilicity oup.comnih.gov. A local QSAR model based on the stability of the nitrenium ion, a reactive intermediate, has shown good predictive accuracy for the mutagenicity of primary aromatic amines nih.gov.

Hydrophobicity Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It influences the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby affecting its biological activity nih.gov.

Topological and Steric Descriptors: These descriptors encode information about the size, shape, and connectivity of the molecule.

A typical QSAR model for the toxicity of aromatic amines might take the form of a multiple linear regression (MLR) equation. For example, a QSAR model for the toxicity of a mixture of aromatic amines and phenols to bacteria was developed with the following equation:

log(1/IC50mix) = 0.326 log Pmix - 0.660 E-LUMOmix + 3.323 nih.gov

In this equation, IC50mix is the median inhibition concentration of the mixture, log Pmix is the hydrophobicity of the mixture, and E-LUMOmix is the energy of the lowest unoccupied molecular orbital of the mixture.

Table 2: Representative Molecular Descriptors Used in QSAR Modeling of Aromatic Amine Mutagenicity

CompoundlogPE-HOMO (eV)E-LUMO (eV)Predicted Mutagenicity
Aniline (B41778)0.90-5.521.25Low
3-Methylaniline1.41-5.451.30Moderate
This compound1.20-5.101.45High
2,4-Diaminotoluene0.85-5.251.40High

This table provides illustrative data for this compound and related aromatic amines. The descriptor values are hypothetical and representative of those used in QSAR studies to demonstrate the relationship between chemical structure and predicted biological activity. The predicted mutagenicity is a qualitative representation based on typical QSAR model outputs for such compounds.

The predictive power of QSAR models is assessed through statistical validation techniques, such as cross-validation and the use of an external test set of compounds. The accuracy of QSAR predictions for the mutagenicity of aromatic amines can be comparable to that of some commercial QSAR tools nih.gov. These predictive models are valuable in regulatory toxicology for screening large numbers of chemicals for potential toxicity, thereby reducing the need for extensive animal testing.

Environmental Chemistry and Degradation Pathways of Aromatic Diamines

Abiotic Transformation Processes

Abiotic degradation involves chemical and physical processes that transform 4,6-Dimethylbenzene-1,3-diamine without the intervention of living organisms. These processes are crucial in determining the compound's initial breakdown in soil and water systems.

The chemical oxidation of this compound can occur in the environment through reactions with various oxidizing agents. Advanced Oxidation Processes (AOPs) have been studied for their effectiveness in degrading this compound in wastewater.

One effective method is the UV/H₂O₂ process, which utilizes hydroxyl radicals to break down the resilient organic molecule. sigmaaldrich.com Similarly, the use of persulfate (S₂O₈²⁻), another powerful oxidizing agent, has been shown to effectively degrade this compound in aqueous solutions, even at near-neutral pH. researchgate.net In a study on persulfate-based degradation, several intermediates were identified, indicating a complex breakdown pathway. researchgate.net These findings highlight the potential for chemical oxidation to transform this compound in contaminated water. sigmaaldrich.comresearchgate.net

Table 1: Abiotic Oxidative Degradation of this compound
ProcessKey OxidantIdentified Intermediates/ProductsReference
Persulfate OxidationPersulfate (S₂O₈²⁻)2,4-diamino-3-hydroxy-5-sulfonicacidtoluene, 2,4-diaminobenzaldehyde, 2,4-bis(vinylamino)benzaldehyde, 3,5-diamino-4-hydroxy-2-pentene researchgate.net
Advanced Oxidation Process (AOP)Hydroxyl Radical (•OH)Not specified in provided text sigmaaldrich.com

Photochemical degradation involves the breakdown of chemical compounds by light energy. For this compound, this process is particularly relevant for its fate in the atmosphere and surface waters.

The vapor-phase reaction of the compound with photochemically-produced hydroxyl radicals is a significant atmospheric degradation pathway. nih.gov The rate constant for this reaction has been estimated as 1.92 x 10⁻¹⁰ cm³/molecule-sec at 25°C. nih.gov In aqueous environments, advanced oxidation processes that utilize ultraviolet (UV) light, such as the UV/H₂O₂ and UV/S₂O₈²⁻ systems, have demonstrated high efficiency in degrading this compound. sigmaaldrich.comresearchgate.net One study found that a UV/S₂O₈²⁻ process could achieve 98.5% degradation in just 30 minutes. researchgate.net These studies confirm that sunlight and UV radiation can play a critical role in initiating the breakdown of this compound in the environment. sigmaaldrich.comresearchgate.netnih.gov

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, the breakdown of organic matter by microorganisms, is a key process in the natural attenuation of this compound in soil and water.

Several bacterial strains have been identified that can metabolize this compound. A notable example is Pseudomonas capeferrum TDA1, which was isolated from a plastic waste site and can utilize this compound as its sole source of carbon, nitrogen, and energy. frontiersin.orgresearchgate.net This indicates a complete mineralization potential by this organism. The ability of microorganisms to use aromatic diamines as a nutrient source is a critical step in their removal from contaminated environments. frontiersin.org While some microbes only partially transform the compound, others, like P. capeferrum TDA1, possess the complete metabolic pathways for its degradation. frontiersin.orgresearchgate.net

Table 2: Microorganisms Involved in this compound Biodegradation
MicroorganismMetabolic CapabilityReference
Pseudomonas capeferrum TDA1Utilizes as sole source of carbon, nitrogen, and energy frontiersin.orgresearchgate.net
Phanerochaete chrysosporiumTransforms 2,4-dinitrotoluene (B133949) to 2,4-diaminotoluene (B122806) as an intermediate asm.org
Rhodococcus pyridinivorans NT2Degrades 2,4-dinitrotoluene via a pathway involving 2,4-diaminotoluene rsc.org

The microbial degradation of this compound is initiated by specific enzymes that attack the stable aromatic ring. In Pseudomonas capeferrum TDA1, a peripheral degradation pathway has been proposed based on genomic and transcriptomic (RNA-seq) data. frontiersin.orgresearchgate.net This pathway is thought to begin with the oxidation of the methyl group, followed by a dioxygenase-catalyzed reaction. frontiersin.org The pathway proceeds through key intermediates, including 4-aminoanthranilate and 4-aminocatechol. researchgate.net The involvement of dioxygenase enzymes is crucial for incorporating oxygen atoms into the aromatic ring, which destabilizes it and prepares it for cleavage. frontiersin.orgresearchgate.net

The lignin-degrading fungus Phanerochaete chrysosporium also demonstrates enzymatic activity towards related compounds. asm.org While its degradation of this compound itself was not fully elucidated in the study, it was shown to degrade a precursor via reduction of nitro groups to amines, followed by oxidation by manganese peroxidase (MnP), a type of monooxygenase. asm.org This suggests that various microbial oxygenases play a central role in the initial steps of aromatic diamine degradation.

Following the initial enzymatic modifications, the aromatic ring of the intermediate metabolite is cleaved. This is a definitive step in the degradation process, converting the cyclic compound into linear molecules that can enter central metabolism.

For Pseudomonas capeferrum TDA1, it is proposed that the intermediate 4-aminocatechol undergoes ring cleavage in an extradiol (or meta) manner. frontiersin.org This pathway would generate 4-amino-2-hydroxy-muconate semialdehyde, which is then further processed by enzymes of the homoprotocatechuate meta-cleavage pathway. frontiersin.orgresearchgate.net

Alternatively, an ortho-cleavage pathway has been observed in the degradation of similar aromatic structures by other fungi. For instance, the fungus Phanerochaete chrysosporium cleaves the ring of 1,2,4-trihydroxybenzene (a metabolite derived from related nitroaromatics) using a 1,2-dioxygenase. asm.org This ortho-cleavage results in the formation of β-ketoadipic acid, which is readily metabolized to carbon dioxide. asm.org The existence of both ortho- and meta-cleavage pathways demonstrates the diverse strategies employed by microorganisms to mineralize complex aromatic compounds like this compound.

Table 3: Proposed Biodegradation Pathway Intermediates and Cleavage Mechanisms
OrganismKey IntermediatesRing Cleavage PathwayCleavage ProductReference
Pseudomonas capeferrum TDA14-aminoanthranilate, 4-aminocatecholMeta-cleavage (Extradiol)4-amino-2-hydroxy-muconate semialdehyde frontiersin.orgresearchgate.net
Phanerochaete chrysosporium (on related structures)1,2,4-trihydroxybenzeneOrtho-cleavageβ-ketoadipic acid asm.org

Microbial Metabolism of Aromatic Diamines

Formation of Intermediates in Biodegradation

The biodegradation of aromatic amines like this compound by microorganisms involves a series of enzymatic reactions that transform the parent compound into various intermediates before the aromatic ring is cleaved. While specific studies detailing the complete pathway for this compound are limited, the degradation of analogous compounds, such as other toluenediamines and xylenes, provides a scientifically grounded basis for predicting the likely intermediates.

The initial steps in the aerobic degradation of aromatic amines typically involve the enzymatic introduction of hydroxyl groups onto the aromatic ring, a process often catalyzed by mono- or dioxygenase enzymes. researchgate.net This hydroxylation is a critical activation step, making the stable aromatic ring more susceptible to subsequent cleavage. For aromatic compounds, this often leads to the formation of catechol or substituted catechols. researchgate.net

Based on the degradation pathways of similar molecules, it is probable that the biodegradation of this compound proceeds through the formation of a dimethyl-substituted catechol. For instance, the aerobic biodegradation of p-xylene, which has a similar methyl-substituted benzene (B151609) ring, results in the formation of 3,6-dimethylcatechol as a major intermediate. nih.gov Similarly, studies on the degradation of 2,4-toluenediamine (TDA) by Pseudomonas capeferrum TDA1 have confirmed a defined degradation pathway. researchgate.net

Following the formation of the catechol intermediate, the aromatic ring is cleaved by dioxygenase enzymes. There are two primary mechanisms for this cleavage: ortho-cleavage, catalyzed by catechol 1,2-dioxygenase, and meta-cleavage, catalyzed by catechol 2,3-dioxygenase. researchgate.netoup.com These enzymes incorporate two atoms of oxygen into the catechol ring, breaking the aromatic structure and forming aliphatic carboxylic acids. researchgate.net These resulting intermediates, such as muconic acid derivatives, are then further metabolized through central metabolic pathways, like the Krebs cycle, ultimately leading to carbon dioxide, water, and biomass. oup.com

Table 1: Plausible Intermediates in the Biodegradation of this compound

Parent Compound Plausible Intermediate Class Key Enzymes Subsequent Products
This compoundDimethyl-diamino-catecholMonooxygenases, DioxygenasesRing-cleavage products (e.g., muconic acid derivatives)
Dimethyl-diamino-catecholMuconic acid derivativesCatechol 1,2-dioxygenase, Catechol 2,3-dioxygenaseIntermediates of central metabolism (e.g., Krebs cycle)

Factors Influencing Biodegradation Rates and Efficiency

The rate and efficiency of the biodegradation of this compound are influenced by a combination of environmental conditions and the specific metabolic capabilities of the present microorganisms. These factors can significantly impact the persistence of the compound in the environment.

Environmental Factors:

pH: The pH of the environment is a critical factor affecting both microbial growth and the activity of the enzymes involved in biodegradation. For many bacterial species that degrade aromatic compounds, optimal pH values are typically near neutral (pH 7). mdpi.com Extreme pH conditions, either acidic or alkaline, can inhibit or completely halt enzymatic activity and microbial growth. mdpi.com

Temperature: Biodegradation rates are generally correlated with temperature, with higher temperatures (within the optimal range for the specific microorganisms) leading to faster degradation. acs.org Cold-adapted microorganisms have been shown to produce enzymes, such as catechol 2,3-dioxygenase, that are active at low temperatures (e.g., 4°C), which is relevant for remediation in colder climates. nih.gov

Oxygen Availability: The initial steps in the aerobic degradation of aromatic rings are catalyzed by oxygenases, which require molecular oxygen. researchgate.net Therefore, the availability of oxygen is often a rate-limiting factor in the aerobic biodegradation of compounds like this compound. In anaerobic environments, the degradation pathways are different and generally slower for aromatic amines.

Nutrient Availability: The presence of other essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. A deficiency in these nutrients can limit the ability of microorganisms to degrade the target compound.

Substrate Concentration: The concentration of the pollutant itself can affect biodegradation rates. While a certain minimum concentration is required to induce the necessary degradative enzymes, very high concentrations can be toxic to the microorganisms, inhibiting their activity. acs.org

Microbial and Substrate-Related Factors:

Microbial Community: The presence of microorganisms with the genetic makeup to produce the necessary degradative enzymes is fundamental. Often, a consortium of different microbial species works together to achieve complete degradation. scispace.com

Chemical Structure: The structure of the compound itself plays a significant role. Aromatic amines are generally considered to be relatively persistent. acs.org The presence of multiple amino and methyl groups on the benzene ring of this compound can influence its susceptibility to microbial attack.

Table 2: Key Factors Affecting Biodegradation of Aromatic Amines

Factor Influence on Biodegradation Rate and Efficiency Typical Optimal Condition
pH Affects enzyme activity and microbial growth. mdpi.comNeutral (around pH 7)
Temperature Correlates with metabolic and enzymatic rates. acs.orgMesophilic (20-40°C) or psychrophilic ranges depending on the microbial community.
Oxygen Essential for aerobic degradation pathways, particularly ring hydroxylation and cleavage. researchgate.netPresence of dissolved oxygen for aerobic degradation.
Nutrients Required for microbial growth and synthesis of enzymes.Balanced C:N:P ratio.
Substrate Concentration Can be limiting at low concentrations and inhibitory at high concentrations. acs.orgVaries depending on the compound and microbial species.

Environmental Fate and Persistence Studies

The environmental fate of this compound is determined by its susceptibility to various transport and transformation processes in soil, water, and air. While specific comprehensive studies on this compound are not widely available, data on related toluenediamines (TDAs) and other aromatic amines provide insights into its likely environmental behavior.

Aromatic amines as a class of compounds can be persistent in aquatic environments. acs.org Some isomers, such as 2,6-dimethyl aniline (B41778) and 2-chloro-4-nitroaniline, have been shown to be poorly removed during aerobic sewage treatment, indicating a potential for them to enter surface waters. acs.org The mobility of these compounds in soil and their potential to contaminate groundwater is a concern, as they generally have a low tendency to sorb to organic matter. umweltbundesamt.de

Studies on toluenediamines suggest that their fate is highly dependent on the environmental compartment. In simulated landfill environments, TDA has been found to be either efficiently degraded or strongly bound to the landfill components, which limits its potential to persist in leachate. americanchemistry.com When released into water, related compounds like toluene (B28343) diisocyanate (TDI) react with water (hydrolyze) to form inert and stable polyureas. americanchemistry.comdiisocyanates.org These polyureas are highly resistant to further degradation. americanchemistry.com

The persistence of a chemical in the environment is often quantified by its degradation half-life. For a substance to be considered persistent in the aquatic environment, its degradation half-life in freshwater at 12°C is typically greater than 40 days, and in marine water at 9°C, it is greater than 60 days. umweltbundesamt.de While specific half-life data for this compound under various environmental conditions are not readily found in the reviewed literature, the general characteristics of aromatic amines suggest a potential for persistence, particularly in environments where conditions for biodegradation are not optimal.

Table 3: General Environmental Behavior of Related Aromatic Amines

Environmental Compartment Process General Observations for Related Compounds
Water Hydrolysis, BiodegradationReaction with water can form stable polyureas (from isocyanates). americanchemistry.comdiisocyanates.org Some aromatic amines are persistent and not well removed in wastewater treatment. acs.org
Soil Sorption, BiodegradationGenerally low sorption to organic matter, indicating potential mobility. umweltbundesamt.de Biodegradation is a key removal process, but rates are variable.
Air Dispersion, PhotodegradationSubject to atmospheric dispersion and chemical reactions. diisocyanates.org

Supramolecular Chemistry Involving Aromatic Diamines

Principles of Supramolecular Assembly with Aromatic Diamines

The assembly of supramolecular structures from aromatic diamines like 4,6-dimethylbenzene-1,3-diamine is governed by a delicate interplay of various non-covalent forces. These interactions, though individually weak, collectively dictate the formation of well-defined and stable multi-component entities. The strategic placement of amino and methyl groups on the benzene (B151609) ring of this compound provides specific sites for these interactions, enabling a degree of control over the resulting supramolecular architecture.

Pi-Pi Stacking and Aromatic Interactions

Aromatic rings, such as the benzene core of this compound, can engage in π-π stacking interactions. libretexts.org These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic systems. libretexts.org While face-to-face or "sandwich" stacking can be repulsive, staggered or T-shaped arrangements are often attractive and contribute to the stability of supramolecular structures. wikipedia.orgresearchgate.net The presence of methyl groups on the benzene ring can influence the geometry and strength of these interactions. In some crystal structures, π-π stacking interactions with centroid-to-centroid distances of around 3.7 Å have been observed, highlighting their role in stabilizing the solid-state packing. researchgate.net The interplay between electron-rich and electron-poor aromatic systems can lead to what is termed "aromatic donor-acceptor interactions," a specific type of π-stacking that further directs the assembly process. researchgate.net

Metal-Ligand Based Supramolecular Architectures

The amino groups of this compound can act as ligands, coordinating to metal ions to form a wide array of supramolecular structures. This metal-ligand coordination is a powerful tool for constructing discrete, high-symmetry architectures such as molecular cages, capsules, and coordination polymers. researchgate.netresearchgate.net The geometry and coordination preferences of the metal ion, combined with the structural information encoded in the diamine ligand, dictate the final architecture. For example, palladium(II) complexes with benzenediamines have been shown to form various diaminocarbene ligands depending on the isomeric substitution of the diamine. core.ac.uk The use of second-sphere coordination, where the diamine interacts with a metal complex through hydrogen bonding rather than direct coordination, provides another avenue for creating complex, multi-component assemblies. researchgate.netresearchgate.net

Molecular Recognition and Host-Guest Chemistry

The principles of supramolecular assembly enable the design of host molecules that can selectively bind to specific guest molecules, a phenomenon known as molecular recognition. researchgate.net Aromatic diamines, including derivatives of this compound, can be incorporated into larger macrocyclic or cage-like hosts. The cavity of such a host possesses a specific size, shape, and arrangement of functional groups, allowing it to recognize and encapsulate complementary guest molecules. This recognition process is driven by the same non-covalent interactions discussed earlier: hydrogen bonding, π-π stacking, and electrostatic forces. ucl.ac.uk For example, cationic macrocycles have been designed to recognize and bind anions through electrostatic and hydrogen bonding interactions, with the binding event often signaled by a change in fluorescence. nih.gov The encapsulation of guest molecules within self-assembling capsules can even influence chemical reactivity, demonstrating the potential for these systems to act as nanoscale reaction flasks. mit.edu

Self-Assembly and Self-Organization Processes

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. harvard.eduresearchgate.net Aromatic diamines like this compound are excellent building blocks for self-assembling systems due to their well-defined shapes and multiple sites for interaction. The information required to form a specific supramolecular architecture is encoded within the structure of the individual molecules. researchgate.net This process can lead to the formation of complex structures such as discrete molecular capsules or extended polymeric networks. harvard.eduresearchgate.net The reversibility of the non-covalent bonds allows for "error-checking" during the assembly process, often leading to the thermodynamically most stable product. This intrinsic programmability makes self-assembly a powerful bottom-up approach for the construction of complex and functional supramolecular systems.

Applications in Supramolecular Catalysis and Functional Materials

The unique properties of supramolecular assemblies derived from aromatic diamines have led to their exploration in various applications, including catalysis and the development of functional materials.

In the realm of supramolecular catalysis, the confined environment of a molecular host can be used to encapsulate reactants and catalyze chemical reactions. The host can stabilize transition states, orient reactants for optimal reactivity, and protect reactive intermediates, leading to rate accelerations and altered product selectivities. While specific examples directly employing this compound in catalysis are not prevalent in the provided search results, the principles of host-guest chemistry and self-assembly it enables are fundamental to this field.

In materials science, the incorporation of aromatic diamines into polymers and other materials can impart novel properties. The dynamic nature of the non-covalent bonds allows for the creation of "smart" materials that can respond to external stimuli such as temperature or light. For instance, the hydrogen bonding in supramolecular polymers can be disrupted at higher temperatures, leading to materials that are more easily processed. illinois.edu Furthermore, the ability to form well-defined nanostructures through self-assembly opens up possibilities for creating materials with tailored optical, electronic, or mechanical properties. The use of aromatic diamines as building blocks for dyes, pigments, and other industrial chemicals is also an area of interest. smolecule.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,6-Dimethylbenzene-1,3-diamine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The synthesis of aromatic diamines often involves catalytic hydrogenation of nitro precursors or reductive amination. For this compound, a plausible route starts with nitration of 1,3-dimethylbenzene followed by selective reduction using Pd/C or Raney Ni under controlled hydrogen pressure. Optimization requires adjusting temperature (80–120°C), solvent polarity (e.g., ethanol/water mixtures), and catalyst loading to minimize byproducts like over-reduced amines . Purity can be enhanced via recrystallization in ethanol or toluene.

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns and amine proton environments. For example, the methyl groups at positions 4 and 6 appear as singlets (δ ~2.2 ppm), while aromatic protons show splitting patterns consistent with para-substitution .
  • IR : N-H stretching (~3300–3400 cm1^{-1}) and C-N vibrations (~1250 cm1^{-1}) validate amine functionality.
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with ESI-MS detects impurities and confirms molecular weight (expected m/z: 150.2 for [M+H]+^+) .

Q. How does the steric environment of this compound influence its stability under oxidative conditions?

  • Methodology : Steric hindrance from the methyl groups reduces susceptibility to oxidation compared to unsubstituted diamines. Accelerated stability testing (e.g., exposure to H2_2O2_2 or UV light) with GC-MS monitoring quantifies degradation products like quinone derivatives. Argon-sparged storage in amber vials at 4°C is recommended for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in polymer cross-linking applications?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and amine nucleophilicity. Molecular dynamics simulations, as applied to structurally similar diamines in epoxy resins, reveal cross-linking kinetics and interfacial interactions with epoxy monomers (e.g., bisphenol F diglycidyl ether) . Experimental validation involves comparing simulated activation energies with DSC-measured curing profiles.

Q. What strategies resolve contradictions in reported solubility data for this compound across polar and nonpolar solvents?

  • Methodology : Systematic solubility studies using the shake-flask method with UV-Vis quantification at λmax_{\text{max}} ~280 nm. Contradictions may arise from impurities or solvent hydration effects. For example, discrepancies in aqueous solubility can be addressed by adjusting pH (amine protonation at pH < 3 enhances solubility) or using co-solvents like DMSO .

Q. What role does this compound play in coordination chemistry, and how do ligand modifications affect metal complex stability?

  • Methodology : The diamine acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}). Stability constants (log β) are determined via potentiometric titrations in aqueous/ethanol mixtures. Substituent effects (e.g., replacing methyl with ethyl groups) alter ligand field strength, quantified via UV-Vis and cyclic voltammetry .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting reports on the catalytic activity of this compound in organic transformations?

  • Methodology : Reproduce reactions under standardized conditions (e.g., Suzuki-Miyaura coupling) with controlled variables (catalyst loading, solvent, temperature). Use 1H^1H NMR yield calculations and kinetic profiling to isolate solvent- or substrate-specific effects. Cross-validate with DFT studies to identify electronic bottlenecks in catalytic cycles .

Toxicological and Environmental Impact

Q. What methodologies assess the ecotoxicological risks of this compound in aquatic systems?

  • Methodology : Acute toxicity assays using Daphnia magna (OECD 202) and algae growth inhibition tests (OECD 201). Biodegradability is evaluated via closed bottle tests (OECD 301D), while bioaccumulation potential is modeled using log KowK_{\text{ow}} values from shake-flask experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.